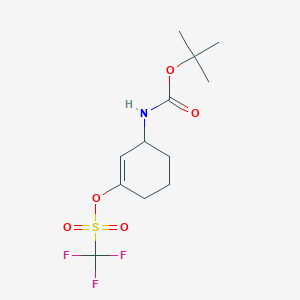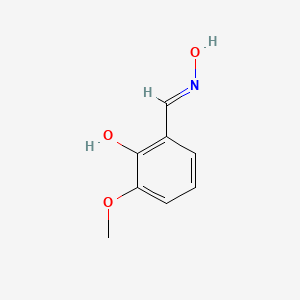
3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butoxycarbonyl)amino)cyclohex-1-en-1-yl trifluoromethanesulfonate, also known as Boc-Cyclohex-1-en-1-yl trifluoromethanesulfonate (Boc-CYTFMS) is an organosulfonate compound used as a reagent in organic synthesis. It is a white solid that is soluble in polar organic solvents and has a melting point of 162-163°C. Boc-CYTFMS is a versatile reagent that can be used for a variety of synthetic transformations, including alkylations, acylations, and cyclizations.
Mechanism of Action
Boc-CYTFMS acts as a nucleophilic reagent in organic synthesis. It reacts with electrophilic compounds, such as carbonyl compounds, to form a covalent bond. This reaction occurs through a mechanism known as a SN2 reaction, which involves the nucleophilic attack of the Boc-CYTFMS on the electrophilic compound.
Biochemical and Physiological Effects
Boc-CYTFMS has not been tested for its biochemical and physiological effects in humans or animals. However, it is known to be a relatively stable compound and is not expected to be toxic or to cause any adverse effects.
Advantages and Limitations for Lab Experiments
The main advantage of using Boc-CYTFMS in lab experiments is its versatility. It can be used in a variety of synthetic transformations, including alkylations, acylations, and cyclizations. Additionally, it is a relatively stable compound and is not expected to be toxic or to cause any adverse effects. One limitation of using Boc-CYTFMS is that it is not suitable for large-scale production due to its low solubility in organic solvents.
Future Directions
For research include the development of new synthetic methods that utilize Boc-CYTFMS, as well as the development of compounds that can be synthesized using Boc-CYTFMS. Additionally, research into the biochemical and physiological effects of Boc-CYTFMS is needed in order to determine its safety for use in humans and animals. Finally, research into the use of Boc-CYTFMS in drug discovery and development is needed in order to identify new compounds that can be used to treat various diseases and conditions.
Synthesis Methods
Boc-CYTFMS is synthesized by the reaction of tert-butyl bromoacetate with cyclohex-1-en-1-yl trifluoromethanesulfonate (CYTFMS) in the presence of a base. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), and is typically heated to a temperature of 80-90°C for 1-2 hours. The reaction mixture is then cooled and the product is isolated by filtration.
Scientific Research Applications
Boc-CYTFMS has been used in a variety of scientific research applications. It has been used to synthesize polymers and polypeptides, as well as to prepare compounds for use in drug discovery and development. Boc-CYTFMS has also been used to synthesize peptidomimetics, which are compounds that mimic the structure and function of peptides. Additionally, Boc-CYTFMS has been used to synthesize cyclic peptides, which are cyclic molecules that contain peptide bonds.
properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO5S/c1-11(2,3)20-10(17)16-8-5-4-6-9(7-8)21-22(18,19)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAFNACXMKOQKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(=C1)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)

